(1S,2S)-(+)-1,2-Diaminocyclohexane
Overview
Description
(1S,2S)-(+)-1,2-Diaminocyclohexane is a chiral compound that serves as a chiral auxiliary, ligand, and catalyst in various chemical reactions. It is a colorless liquid that is commercially available in both enantiomeric forms. The compound has a melting point of 42-45°C and a boiling point of 104-114°C at 40 mm Hg. It is soluble in aqueous acidic solutions, alcohols, and most organic solvents. Due to its chirality, it is often used in asymmetric synthesis and catalysis to induce or enhance enantioselectivity in chemical reactions .
Synthesis Analysis
The synthesis of (1S,2S)-(+)-1,2-Diaminocyclohexane can be achieved by resolving the racemic trans-1,2-diaminocyclohexane with d-(-)-tartaric acid, resulting in an enantiomeric excess greater than 98%. Other methods include HPLC analysis of the N,N'-bis(m-toluyl) derivative and direct separation of enantiomers by preparative HPLC on a chiral column. Additionally, the (S,S)-enantiomer can be obtained with optical purity higher than 99% using fractional crystallization of diastereomeric salts of dehydroabietic acid. Candida antarctica lipase (CAL) catalyzed aminolysis using dimethyl malonate as an acyl donor is another method to obtain enantiopure compounds .
Molecular Structure Analysis
The molecular structure of (1S,2S)-(+)-1,2-Diaminocyclohexane is characterized by its two chiral centers at the 1 and 2 positions of the cyclohexane ring, which are both in the S configuration. The InChIKey for this compound is SSJXIUAHEKJCMH-WDSKDSINSA-N, indicating its unique structural identity. The molecular weight of the compound is 114.2 g/mol .
Chemical Reactions Analysis
This chiral diamine is used in various chemical reactions due to its ability to coordinate to metals and induce chirality in the resulting complexes. For instance, it has been used to functionalize mesoporous ethane-silicas, which, after complexing with [Rh(cod)Cl]2, act as active catalysts for the asymmetric transfer hydrogenation of acetophenone. The catalytic activity can be enhanced by adjusting the porous structure of the materials . Additionally, it has been involved in the asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes through zirconium-catalyzed reductive cyclization reactions .
Physical and Chemical Properties Analysis
The physical properties of (1S,2S)-(+)-1,2-Diaminocyclohexane include its melting and boiling points, solubility, and specific rotation ([α]D20 +25). It is sensitive to air and CO2 and should be handled with precautions, as it is harmful by inhalation, contact with skin, and may be fatal if swallowed. It is incompatible with strong acids and strong oxidizing agents. The compound's fluorescent properties have been studied, and it has shown sensitivity towards metal ions like Cu2+, Cd2+, and Ni2+ when substituted with heterocyclic units .
Scientific Research Applications
Chiral Compound and Catalyst
(1S,2S)-(+)-1,2-Diaminocyclohexane is recognized for its role as a chiral compound and catalyst. It functions as a chiral auxiliary, ligand, and catalyst, with physical properties like melting point 42–45°C and boiling point 104–114°C at 40 mm Hg. This compound is soluble in aqueous acidic solutions, alcohols, and most organic solvents. It's provided as a colorless liquid and both enantiomers are commercially available. The compound is prepared from racemic trans-1,2-diaminocyclohexane and can be resolved with d-(−)-tartaric acid. It's air- and CO2-sensitive, hence stored under inert gas, away from light, and is harmful by inhalation, skin contact, or ingestion (Kouklovsky et al., 2003).
Crystallization and Separation Techniques
It crystallizes as a conglomerate from n-hexane at –10 °C, offering potential for resolution via an entrainment procedure. However, its sulfate form forms heterochiral crystals. These crystallization behaviors are significant for its separation and purification processes (Kostyanovsky et al., 2002).
Synthesis of Chiral Compounds
This compound is used in synthesizing chiral macrocycles of amido- and amino-ferrocenophanes. Planar chirality is introduced via amide-directed diastereoselective ortho-lithiation, leading to the synthesis of compounds with specific absolute configurations (Stavrakov et al., 2008).
Schiff-base Ligands
It also finds application in the preparation of optically active Schiff-base ligands, derived from condensation with 2-hydroxyacetophenone, leading to products with distinct IR, 1H, and 13C-NMR spectra. This highlights its role in forming complex organic compounds (Gao & Zheng, 2002).
Macrocycles and Chiral Complexes
It is used to form chiral macrocycles and complexes. For instance, its reaction with 4-tert-butyl-2,6-diformylphenol and Zn(2+) ions leads to the formation of chiral macrocycles. This demonstrates its versatility in creating complex molecular structures (Sarnicka et al., 2012).
Catalysis in Chemical Reactions
This compound catalyzes asymmetric aldol reactions of cycloketones and isatin derivatives efficiently. It's notable for producing high yields and selectivity, demonstrating its efficacy as a catalyst in organic reactions (Liu et al., 2012).
Helicate Formation and Stereochemistry
It's used in the formation of zinc(II)-salen double helicates with specific stereochemistry, indicating its role in complex molecular architecture and stereochemical applications (Zhang et al., 2014).
Safety And Hazards
“(1S,2S)-(+)-1,2-Diaminocyclohexane” is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .
properties
IUPAC Name |
(1S,2S)-cyclohexane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXIUAHEKJCMH-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid with an odor like amines; [Alfa Aesar MSDS] | |
Record name | (1S,2S)-(+)-1,2-Diaminocyclohexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19104 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
(1S,2S)-(+)-1,2-Diaminocyclohexane | |
CAS RN |
21436-03-3 | |
Record name | (+)-trans-1,2-Diaminocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21436-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diaminocyclohexane, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DIAMINOCYCLOHEXANE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2V3LYG9F0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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